Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl ester group attached to the carboxylate moiety and an isopropyl group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method is the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazole-5-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
1-(1-Methylethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Methyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group, influencing its chemical properties.
Uniqueness
This compound is unique due to the combination of the ethyl ester and isopropyl groups, which confer specific steric and electronic properties
Properties
IUPAC Name |
ethyl 2-propan-2-ylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-10-11(8)7(2)3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHCSUVGOFRDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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